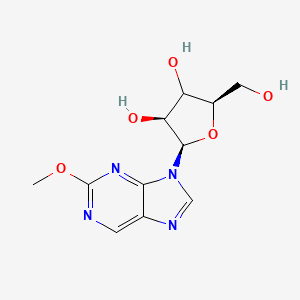
2-Methoxy-9-|A-D-ribofuranosyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-9-β-D-ribofuranosyl-9H-purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-9-β-D-ribofuranosyl-9H-purine typically involves the glycosylation of a purine base with a ribofuranose sugar. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous purification steps to ensure the compound’s high purity, which is crucial for its use in pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-9-β-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the purine ring.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine nucleosides .
Applications De Recherche Scientifique
2-Methoxy-9-β-D-ribofuranosyl-9H-purine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Has broad antitumor activity and is used in the treatment of various cancers, including leukemia and lymphoma.
Industry: Employed in the production of pharmaceuticals and as a research reagent
Mécanisme D'action
The compound exerts its effects primarily by inhibiting DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and apoptosis (programmed cell death). The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate: Another purine nucleoside analog with similar antitumor activity.
2-Amino-6-chloro-9-(3’-O-methyl-beta-D-ribofuranosyl)-9H-purine: A modified purine nucleoside used in similar research applications.
Uniqueness
What sets 2-Methoxy-9-β-D-ribofuranosyl-9H-purine apart is its specific mechanism of action and its effectiveness against indolent lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and treatment .
Propriétés
Formule moléculaire |
C11H14N4O5 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
(2R,4S,5R)-2-(hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-11-12-2-5-9(14-11)15(4-13-5)10-8(18)7(17)6(3-16)20-10/h2,4,6-8,10,16-18H,3H2,1H3/t6-,7?,8+,10-/m1/s1 |
Clé InChI |
MYJDCGSSZDXIFP-LCFZEIEZSA-N |
SMILES isomérique |
COC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
COC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















